N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide
Description
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide is a complex organic compound that features a unique structure combining elements of oxane, cyclopropane, and indene
Properties
IUPAC Name |
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(19-8-7-18(21)6-3-9-22-11-18)16-14-10-12-4-1-2-5-13(12)15(14)16/h1-2,4-5,14-16,21H,3,6-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXGSUNTQZZGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCNC(=O)C2C3C2C4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxane ring, followed by the formation of the cyclopropane and indene moieties. The final step involves the coupling of these fragments under specific conditions to form the target compound.
Oxane Ring Formation: The oxane ring can be synthesized via a cyclization reaction of a suitable diol precursor under acidic conditions.
Cyclopropane Formation: The cyclopropane ring is typically formed through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Indene Synthesis: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Coupling Reaction: The final coupling step involves the reaction of the oxane, cyclopropane, and indene fragments under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxane ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydrogen atoms in the indene moiety can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxamide: Unique due to its combination of oxane, cyclopropane, and indene moieties.
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[2-(3-hydroxyoxan-3-yl)ethyl]-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
